molecular formula C10H12INO B8014179 n-Ethyl-2-iodo-3-methylbenzamide

n-Ethyl-2-iodo-3-methylbenzamide

Cat. No.: B8014179
M. Wt: 289.11 g/mol
InChI Key: BXLXYGAJXIUGTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-Ethyl-2-iodo-3-methylbenzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of an iodine atom in the structure of this compound makes it particularly interesting for research due to its potential reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Ethyl-2-iodo-3-methylbenzamide typically involves the iodination of a precursor compound, such as 3-methylbenzoic acid, followed by the introduction of an ethyl group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the aromatic ring. The resulting iodinated intermediate is then reacted with ethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

n-Ethyl-2-iodo-3-methylbenzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or thiourea can be used in the presence of a base like sodium hydroxide.

    Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction Reactions: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Substitution Reactions: Products include n-Ethyl-2-azido-3-methylbenzamide or n-Ethyl-2-thio-3-methylbenzamide.

    Oxidation Reactions: Products include n-Ethyl-2-iodo-3-carboxybenzamide or n-Ethyl-2-iodo-3-formylbenzamide.

    Reduction Reactions: Products include n-Ethyl-2-iodo-3-methylbenzylamine.

Scientific Research Applications

n-Ethyl-2-iodo-3-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its iodine atom can be used for further functionalization.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of n-Ethyl-2-iodo-3-methylbenzamide involves its interaction with specific molecular targets in biological systems. The iodine atom can form halogen bonds with proteins and enzymes, potentially inhibiting their activity. The benzamide moiety can interact with receptors and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • n-Methyl-2-iodo-3-methylbenzamide
  • n-Ethyl-2-bromo-3-methylbenzamide
  • n-Ethyl-2-iodo-4-methylbenzamide

Uniqueness

n-Ethyl-2-iodo-3-methylbenzamide is unique due to the presence of both an ethyl group and an iodine atom in its structure. This combination provides distinct reactivity and biological activity compared to similar compounds. The iodine atom enhances its potential for halogen bonding, while the ethyl group influences its solubility and interaction with biological targets.

Properties

IUPAC Name

N-ethyl-2-iodo-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO/c1-3-12-10(13)8-6-4-5-7(2)9(8)11/h4-6H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXLXYGAJXIUGTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.